Product packaging for 2-Cyclopentyl-4H-chromen-4-one(Cat. No.:)

2-Cyclopentyl-4H-chromen-4-one

Cat. No.: B14120325
M. Wt: 214.26 g/mol
InChI Key: UEFSJVUAEALCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-4H-chromen-4-one (CAS 1626378-68-4) is a chemical compound featuring the versatile 4H-chromen-4-one core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological profile . This liquid compound appears as a yellow to colorless oil and should be stored in a dark place under an inert atmosphere at room temperature . Chromene derivatives, including 4H-chromen-4-one analogs, have attracted considerable attention for their exciting biological activities, such as anticancer, antimicrobial, antituberculosis, and antidiabetic effects . Specifically, research indicates that compounds bearing the chromene scaffold can produce cytotoxic effects in cancer cells by inducing apoptosis through interaction with tubulin at the colchicine binding sites, thereby obstructing tubulin polymerization and causing cell-cycle arrest . Furthermore, recent anti-mycobacterial evaluation studies have highlighted that chromene derivatives incorporating a cyclopentyl substituent demonstrate significant inhibitory activity against Mycobacterium tuberculosis H37Rv, suggesting the potential value of the cyclopentyl group in anti-tuberculosis research . The 4H-chromene core is a key structural motif found in many natural and synthetic bioactive molecules, making it an excellent template for the discovery of new drug candidates and the exploration of structure-activity relationships (SAR) . This product is intended for research and development purposes only. It is not designed for human therapeutic or diagnostic use, nor for any veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B14120325 2-Cyclopentyl-4H-chromen-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-cyclopentylchromen-4-one

InChI

InChI=1S/C14H14O2/c15-12-9-14(10-5-1-2-6-10)16-13-8-4-3-7-11(12)13/h3-4,7-10H,1-2,5-6H2

InChI Key

UEFSJVUAEALCDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopentyl 4h Chromen 4 One and Analogous Chromen 4 Ones

Classical Approaches to the Chromen-4-one Core Synthesis

The foundational methods for constructing the chromen-4-one ring system have been established for over a century and continue to be relevant. These classical reactions typically involve the cyclization of a C6-C3 phenolic precursor.

Baker-Venkataraman Rearrangement and its Derivatives in Chromone (B188151) Synthesis

A cornerstone in chromone synthesis is the Baker-Venkataraman rearrangement. wikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone ring. wikipedia.orgchemistry-reaction.com The process begins with the deprotonation of the α-carbon of the ketone, forming an enolate. This enolate then attacks the ester carbonyl in an intramolecular fashion, leading to a cyclic alkoxide that subsequently opens to a more stable phenolate (B1203915). wikipedia.orgchemistry-reaction.com Acidic workup protonates the phenolate to give the 1,3-diketone intermediate. wikipedia.org

The versatility of this rearrangement allows for the synthesis of various substituted chromones. For instance, to synthesize 2-cyclopentyl-4H-chromen-4-one, one would start with 2-hydroxyacetophenone (B1195853) and cyclopentanecarbonyl chloride. The resulting ester, 2-acetylphenyl cyclopentanecarboxylate, would then be subjected to the Baker-Venkataraman conditions.

Several modifications have been developed to improve the efficiency and applicability of this reaction. These include the use of phase transfer catalysis and microwave irradiation, which can lead to higher yields and reduced reaction times. chemmethod.com A "soft-enolization" approach has also been reported, expanding the scope to include more complex and sensitive substrates. nih.govacs.org

Table 1: Examples of Baker-Venkataraman Rearrangement Conditions

Starting MaterialBaseSolventConditionsProductYieldReference
2-AcetoxyacetophenoneKOHPyridineReflux2-MethylchromoneGood wikipedia.org
o-Hydroxyaromatic ketones and trifluoroacetic anhydride (B1165640)Base-Microwave irradiationTrifluoromethylated 4H-chromones50-82% chemmethod.com
Cinnamoyl ester of 2'-hydroxyacetophenoneStrong Base--Flavones- acs.org

Kostanecki-Robinson Reaction and its Modern Adaptations for Chromen-4-one Formation

The Kostanecki-Robinson reaction provides another classical route to chromones. This method involves the reaction of an o-hydroxyacetophenone with an aliphatic or aromatic acid anhydride and its sodium salt. ijrar.org The reaction proceeds through acylation of the phenolic hydroxyl group, followed by a Claisen-type condensation and subsequent cyclization and dehydration to form the chromone ring. ijrar.orgresearchgate.net

For the synthesis of this compound, o-hydroxyacetophenone would be treated with cyclopentanecarboxylic anhydride and sodium cyclopentanecarboxylate. Modern adaptations of this reaction often employ alternative catalysts and reaction conditions to improve yields and broaden the substrate scope. ijrpc.com For example, the use of microwave assistance has been shown to be effective. sciforum.net

Intramolecular Cyclization Reactions of Chalcones and Related Precursors

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for chromone synthesis. The oxidative cyclization of 2'-hydroxychalcones is a common method to produce flavones (2-phenylchromones). tsijournals.com This transformation can be achieved using various reagents, such as selenium dioxide, iodine in pyridine, or hypervalent iodine reagents. tsijournals.com

To synthesize this compound via this route, a chalcone (B49325) analog, specifically 1-(2-hydroxyphenyl)-3-cyclopentylprop-2-en-1-one, would be the required precursor. The synthesis of this precursor could be achieved through an aldol (B89426) condensation between 2-hydroxyacetophenone and cyclopentanecarbaldehyde (B151901). Subsequent intramolecular cyclization would yield the target molecule. Recent studies have explored selenolate-catalyzed intramolecular cyclization of chalcone derivatives to form chromene rings. acs.orgnih.gov

Advanced Synthetic Strategies for 2-Substituted Chromen-4-ones

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing the chromen-4-one skeleton, particularly for introducing substituents at the C-2 position.

Metal-Catalyzed Reaction Pathways for C-C Bond Formation at C-2

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation. acs.org These methods can be applied to the synthesis of 2-substituted chromones by coupling a suitable chromone precursor with an organometallic reagent. For instance, a 2-halochromone or a 2-sulfinyl-thiochromone could be coupled with a cyclopentyl-containing organoboron or organozinc reagent. acs.orgnih.gov

A study demonstrated the synthesis of 2-aryl-4H-thiochromen-4-one derivatives via a palladium(II)-catalyzed cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids, showcasing the potential for such methods in synthesizing 2-substituted analogs. acs.orgnih.gov Another approach involves the intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes. acs.org

Table 2: Examples of Metal-Catalyzed Synthesis of 2-Substituted Chromones

Chromone PrecursorCoupling PartnerCatalyst SystemProductYieldReference
2-(Methylsulfinyl)-4H-thiochromen-4-onePhenylboronic acidPd(OAc)₂, XPhos, Zn(OTf)₂2-Phenyl-4H-thiochromen-4-oneModerate to Good acs.orgnih.gov
Olefin-linked aryl moiety-Pd(PPh₃)₄, XphosSubstituted chromone derivatives31-80% acs.org
Chromone-3-carboxylic acidsNucleophilesTransition-metal-based photocatalysts2-Substituted chroman-4-ones- rsc.org

Metal-Free and Organocatalytic Methodologies for Chromen-4-one Assembly

In recent years, there has been a growing interest in developing metal-free and organocatalytic synthetic methods, which are often more environmentally benign. iaea.org Organocatalysis can be employed in various steps of chromone synthesis, such as in the enantioselective synthesis of chromene derivatives. mdpi.com For instance, N-heterocyclic carbenes (NHCs) have been used as organocatalysts for the synthesis of isoflavones (3-phenylchromones) through a domino catalysis approach. iaea.org

Another innovative approach involves the intramolecular Wittig reaction of acylphosphoranes derived from O-acylsalicylic acids, providing a one-pot cyclization method to afford 4H-chromen-4-ones in good yields. organic-chemistry.org Furthermore, cascade radical annulation reactions of 2-(allyloxy)arylaldehydes with various radical precursors under metal-free conditions have been established for the synthesis of chroman-4-one derivatives, which can be subsequently oxidized to chromones. mdpi.com

Microwave-Assisted and Green Chemistry Approaches in Chromone Synthesis

The synthesis of the chromone scaffold has significantly benefited from the adoption of microwave irradiation and green chemistry principles, which offer substantial improvements over classical thermal heating methods. Microwave-assisted organic synthesis is prized for its ability to dramatically reduce reaction times, often from hours to mere minutes, while frequently providing higher product yields. Current time information in Bangalore, IN.acs.org This efficiency stems from the direct and uniform heating of the reaction mixture, which minimizes the formation of unwanted side products and simplifies purification. bohrium.com

Green chemistry approaches aim to reduce the environmental impact of chemical processes. In chromone synthesis, this is achieved through several strategies:

Solvent-Free Reactions: Performing reactions without a solvent, for instance by grinding solid reagents together (mechanochemistry), eliminates the need for potentially toxic and volatile organic solvents. mdpi.com

Use of Greener Solvents: When a solvent is necessary, environmentally benign options like water or ionic liquids are employed. nih.govrsc.org Ionic liquids are particularly noteworthy for their low vapor pressure and potential for recyclability. nih.govrsc.org

Catalysis: The use of efficient and recyclable catalysts, such as iodine or various metal complexes, aligns with green chemistry principles by enabling reactions under milder conditions and reducing waste. nih.govkb.se For example, an iodine-catalyzed cross-dehydrogenation coupling provides a practical and green route to some chromones. nih.govkb.se

These modern techniques are not mutually exclusive; microwave irradiation is often combined with green solvents or solvent-free conditions to create highly efficient and eco-friendly synthetic protocols. acs.orgnih.gov

FeatureConventional HeatingMicrowave-Assisted & Green ApproachesSources
Reaction Time Often several hours (e.g., 10-14 h)Significantly shorter (e.g., 9-12 min) acs.org
Energy Consumption Higher due to prolonged heatingLower due to high heating efficiency Current time information in Bangalore, IN.
Yields Moderate to good (e.g., 61-68%)Often higher (e.g., 79-83%) acs.org
Solvents Often requires dry organic solventsCan utilize green solvents (water, ionic liquids) or be solvent-free mdpi.comnih.gov
Side Products More prevalent due to prolonged high temperaturesReduced due to rapid, uniform heating and milder conditions bohrium.com
Overall Profile Established but often less efficient and eco-friendlyFaster, higher-yielding, and more environmentally friendly Current time information in Bangalore, IN.bohrium.com

Stereoselective and Asymmetric Synthesis of Chiral Chromen-4-one Derivatives

The development of stereoselective and asymmetric methods is crucial for producing chiral chromone derivatives, which are of significant interest in medicinal chemistry. While the parent 4H-chromen-4-one is achiral, chirality can be introduced by substituents, particularly at the C-2 and C-3 positions.

Key strategies for achieving stereocontrol include:

Asymmetric Addition to 3-Hydroxychromen-4-ones: Enantioselective methods have been developed for the addition of various nucleophiles to the C-2 position of 3-hydroxychromen-4-ones. For example, the asymmetric addition to N-protected imines (a Mannich-type reaction) catalyzed by natural alkaloids like dihydrocupreine can produce chiral α-amino-containing chromones with high enantiomeric excess (ee). rsc.org Similarly, bifunctional C2-symmetric squaramide organocatalysts have been used for the enantioselective addition of 3-hydroxychromen-4-ones to electron-deficient olefins, yielding chiral products with up to 99% ee. thieme.de

Diastereoselective Cyclizations: Tandem reactions can be designed to create multiple stereocenters with high diastereoselectivity. One such approach involves a rhodium-catalyzed hydroacylation of an alkyne with a salicylaldehyde (B1680747), followed by an intramolecular oxo-Michael addition to form trans-2,3-disubstituted chroman-4-ones. nih.gov While this produces a chromanone, it establishes the stereochemistry that can be carried forward.

Enantioselective Hydrogenation: Chiral catalysts can be used for the enantioselective reduction of the C2-C3 double bond in a pre-formed chromone. For instance, a Rh-catalyzed hydrogenation of 2-CF3-chromen-4-ones provides chiral 2-CF3-chroman-4-ones with excellent enantioselectivities. organic-chemistry.org

One-Pot Asymmetric Synthesis of 4H-Chromenes: While not chromenones, related 4H-chromenes have been synthesized with high enantioselectivity using a one-pot sequence involving a Ni(II)-bis(oxazoline) complex-catalyzed Michael addition followed by cyclization and dehydration. archive.orggoogle.com This highlights the potential for catalytic asymmetric strategies in the broader chromene family.

These methods allow for the precise construction of stereochemically defined chromone-related scaffolds, a critical requirement for investigating their interactions with biological targets.

Specific Synthetic Routes Investigated for this compound

A primary and efficient route involves the base-promoted condensation of a 2-hydroxyacetophenone with cyclopentanecarbaldehyde . This reaction typically proceeds via a two-step sequence: an initial aldol-type condensation to form a chalcone intermediate, which then undergoes oxidative cyclization to yield the chromone. A more direct approach first forms a 2-alkyl-4-chromanone, which is subsequently oxidized to the chromone. nih.gov An optimized version of this reaction utilizes microwave heating, which can produce 2-alkyl-4-chanones in moderate to high yields (43-88%) in about one hour. nih.gov The final dehydration/oxidation step to the chromone can be achieved with various reagents, such as iodine in DMSO.

Proposed Synthetic Route for this compound

Step 1: Condensation to form 2-Cyclopentyl-2,3-dihydro-4H-chromen-4-one (Chromanone)

2-Hydroxyacetophenone + Cyclopentanecarbaldehyde → [Base, Solvent, Δ (Microwave)] → 2-Cyclopentylchroman-4-one

Step 2: Oxidation to form this compound

2-Cyclopentylchroman-4-one → [Oxidizing Agent/Dehydrogenation Catalyst] → this compound

Another potential method is the silver-catalyzed regioselective alkylation of the parent chromone scaffold . This reaction involves a decarboxylative coupling of an alkyl carboxylic acid with a chromone. bohrium.com In this context, reacting chromone with cyclopentanecarboxylic acid in the presence of a silver catalyst (e.g., AgNO₃) and an oxidant (e.g., K₂S₂O₈) could directly install the cyclopentyl group at the C-2 position. bohrium.com This C-H functionalization approach is attractive for its directness and atom economy.

Derivatization Strategies for Enhancing Molecular Diversity and Functional Handles

The chromone scaffold can be functionalized at multiple positions to create a diverse range of analogues. The keto group and the inherent electronic properties of the ring system direct the regioselectivity of these modifications. ijrar.org

C-3 Position: The C-3 position is readily functionalized. For example, a 3-substituent (such as acetate, amine, or bromine) can be introduced into a 2-alkyl-4-chromanone intermediate before oxidation to the final chromone. nih.gov The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at C-3, creating a versatile handle for further reactions. ijrpc.com

C-5 Position: The C-5 position can be functionalized via directed C-H activation, where the ketone at C-4 acts as a directing group for metal catalysts. ijrar.org

C-2 Position: While the focus here is on a C-2 cyclopentyl substituent, it is noteworthy that direct C-H functionalization at C-2 of an unsubstituted chromone can be achieved using nucleophilic coupling partners or through radical pathways, such as the silver-catalyzed alkylation mentioned previously. bohrium.comijrar.org

Benzene (B151609) Ring (Positions C-5, C-6, C-7, C-8): Substituents on the benzene portion of the scaffold are typically introduced by starting with an appropriately substituted 2-hydroxyacetophenone. This allows for a wide variety of electron-donating or electron-withdrawing groups to be incorporated into the final molecule.

PositionReaction TypeReagents/ConditionsPurposeSources
C-2 Decarboxylative AlkylationAlkyl Carboxylic Acid, AgNO₃, K₂S₂O₈Direct C-H alkylation bohrium.com
C-3 BrominationNBS on chromanone intermediateIntroduce bromine handle nih.gov
C-3 FormylationVilsmeier-Haack (POCl₃, DMF)Introduce aldehyde handle ijrpc.com
C-5 Directed C-H ActivationMetal catalyst (e.g., Rh, Ru)Arylation, Alkylation ijrar.org
C-6, C-8 Acylation/AlkylationOn chromanone intermediateFurther substitution nih.gov
Various Starting Material ModificationUse of substituted 2-hydroxyacetophenonesPre-install desired groups nih.gov

Direct functionalization of the cyclopentyl group after its attachment to the chromone ring is challenging and not well-documented. A more feasible and powerful strategy is to utilize pre-functionalized cyclopentyl starting materials in the initial synthesis.

This approach involves synthesizing a cyclopentanecarbaldehyde or cyclopentanecarboxylic acid that already contains the desired functional group. For example, one could use:

A cyclopentanecarbaldehyde bearing a hydroxyl, amino, or ester group.

A cyclopentanecarboxylic acid with various substituents for use in the silver-catalyzed C-H functionalization reaction.

This strategy allows for the introduction of functional handles on the cyclopentyl moiety that are distant from the chromone core, which can be useful for tuning properties like solubility or for creating a point of attachment for other molecular fragments. The use of complex, functionalized cyclopentyl groups is a known strategy in the synthesis of bioactive molecules, underscoring the viability of this approach. google.com

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a powerful tool in drug discovery to create molecules with improved or novel biological activities. acs.org The this compound scaffold is an excellent candidate for this approach, serving as a structural anchor for other bioactive fragments.

Hybrid molecules can be constructed by introducing a functional handle onto either the chromone ring or the cyclopentyl moiety, which then serves as a linker point. Common pharmacophores that have been hybridized with the general chromone core include:

Nitrogen Heterocycles: Azoles, pyrimidines, quinolines, and indoles have been attached to the chromone scaffold, often leading to compounds with enhanced anticancer or antimicrobial properties. ijrpc.comacs.org

Anticancer Drugs: Hybrids of chromones with known drugs like 5-fluorouracil (B62378) (5-FU) have been synthesized, often using a triazole ring formed via "click chemistry" as a stable linker. mdpi.com

Natural Products: Chromones have been linked to fragments of other natural products, such as coumarins or chalcones, to explore synergistic effects. mdpi.comthieme.de

For this compound, a derivatization strategy could involve, for example, introducing a carboxylic acid at the C-6 position, which could then be coupled via an amide bond to an amino-containing pharmacophore, creating a stable dyad structure. This modular approach allows for the systematic exploration of chemical space to develop novel, multifunctional molecules.

Computational and Theoretical Chemistry Studies of 2 Cyclopentyl 4h Chromen 4 One

Molecular Docking Investigations with Defined Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds against biological targets.

The 4H-chromen-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives are known to bind to a wide variety of biological targets, often with high affinity. Docking studies on various chromone (B188151) derivatives have revealed their potential as inhibitors of several key enzymes implicated in diseases like cancer and inflammation. For instance, derivatives of 4H-chromen-4-one have been computationally designed and evaluated as potent inhibitors of MAP kinase, a significant target in cancer and inflammation research. researchgate.netnih.gov These studies show that the chromone core can effectively interact with the amino acid residues in the active sites of these enzymes. researchgate.netnih.gov

Other targets for which chromone derivatives have shown promise in docking studies include:

Rho-associated coiled-coil containing protein kinases (ROCK) : A class of serine/threonine kinases where 4H-chromen-4-one derivatives have been identified as a new class of inhibitors. researchgate.net

Epidermal Growth Factor Receptor (EGFR) : In a large-scale screening, 350 derivatives of 2-phenyl-4H-chromen-4-one were investigated via molecular docking, yielding 15 molecules with higher binding affinity than existing model compounds. bohrium.com

Cyclooxygenase-2 (COX-2) : Substituted benzimidazolyl chromen-4-one derivatives were designed and evaluated as potential selective COX-2 inhibitors, with docking studies guiding the identification of lead compounds. semanticscholar.org

Bcr-Abl Oncogene : A series of 4H-chromone-tetrahydropyrimidine hybrids were synthesized and evaluated, with docking studies predicting their binding affinity to this leukemia-associated target. acs.org

The cyclopentyl group at the 2-position of the chromone ring is expected to play a significant role in binding. While specific docking data for 2-Cyclopentyl-4H-chromen-4-one is scarce, studies on analogous heterocyclic compounds have shown that a cyclopentyl substituent can be optimal for biological activity, likely by enhancing hydrophobic interactions within the target's binding pocket. This suggests that the cyclopentyl moiety could favorably occupy hydrophobic pockets in kinase active sites, potentially increasing the compound's potency and selectivity.

Table 1: Examples of Molecular Docking Studies on 4H-Chromen-4-one Derivatives
Derivative ClassBiological TargetKey Findings from DockingReference
Benzimidazole-containing 4H-chromen-4-onesMAP kinaseDesigned compounds showed good binding energy compared to the standard drug Imatinib. researchgate.netnih.gov
4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl)ROCK I and ROCK IICompound showed excellent kinase selectivity. researchgate.net
4H-chromone-tetrahydropyrimidine hybridsBcr-Abl oncogeneDocking scores ranged from -6.9 to -8.5 kcal/mol (AutoDock Vina), indicating good binding affinity. acs.org
6-substituted 3-formyl chromonesInsulin-degrading enzyme (IDE)6-isopropyl-3-formyl chromone showed a higher binding affinity (-8.5 kcal/mol) than the reference standard. nih.gov
4-phenyl-4H-chromene analoguesTubulinA derivative showed a high docking score of -8.17 kcal/mol against tubulin. globalresearchonline.net

Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time. It is a powerful tool used to validate the stability of binding poses obtained from molecular docking and to analyze the dynamic behavior of the ligand-receptor complex.

While specific MD simulation studies on this compound are not found in the reviewed literature, this methodology has been successfully applied to various other chromone derivatives. acs.orgbenthamdirect.comresearchgate.netbenthamdirect.combohrium.com For example, MD simulations have been used to:

Confirm Complex Stability : For chromone derivatives targeting the Bcr-Abl oncogene, MD simulations of up to 20 ns were performed to investigate the stability of the ligand-protein complex predicted by docking. acs.org Similarly, simulations of chalcone (B49325) derivatives targeting MAO-B showed that the protein-ligand complexes were stable, with RMSD values stabilizing around 0.4 nm. researchgate.net

Study Ligand Approach : In an innovative approach, MD simulations were performed without a predefined binding pose to observe if the ligand would spontaneously find the active site, which it did, with the average distance to the active site decreasing significantly over 10 ns. acs.org

Analyze Interactions : MD simulations of bis-2-(2-phenethyl)chromone targeting PPARγ were used to confirm stable interactions, suggesting it could be a natural agonist for this receptor. benthamdirect.com

For this compound, an MD simulation would be a logical follow-up to docking studies. Such a simulation would place the docked compound in a simulated physiological environment (typically a water box with ions) and track the atomic movements over nanoseconds. The results would help assess the stability of key hydrogen bonds and hydrophobic interactions, calculate the binding free energy more accurately, and reveal any significant conformational changes in the protein or the ligand upon binding. This would provide a more dynamic and realistic picture of the interaction than the static snapshot provided by molecular docking alone.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties (Theoretical Prediction)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These studies provide insights into a molecule's geometry, stability, reactivity, and spectroscopic characteristics, which are fundamental to understanding its biological activity.

Numerous DFT studies have been performed on the 4H-chromen-4-one scaffold and its derivatives. bohrium.comnih.govjacsdirectory.comniscpr.res.inresearchgate.net These calculations typically focus on:

Optimized Geometry : Determining the most stable three-dimensional arrangement of atoms and calculating bond lengths and angles. jacsdirectory.comniscpr.res.in

Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (E_gap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions, such as hydrogen bonding, with biological targets. jacsdirectory.comresearchgate.net

Global Reactivity Descriptors : Parameters like hardness, softness, chemical potential, and electrophilicity index are calculated from FMO energies to quantify the molecule's reactivity. nih.govjacsdirectory.com

Spectroscopic Properties : Theoretical vibrational frequencies (IR spectra) can be calculated and compared with experimental data to confirm the structure of synthesized compounds. niscpr.res.in

For this compound, DFT calculations would predict its electronic properties. Based on studies of similar molecules like 2-(4-fluorophenyl)-4H-chromen-4-one, the HOMO-LUMO transition would likely involve electron density transfer across the chromone ring system. jacsdirectory.comniscpr.res.in The MEP map would likely show negative potential around the carbonyl oxygen (C=O group), indicating its role as a hydrogen bond acceptor, a common interaction motif for kinase inhibitors.

Table 2: Examples of DFT-Calculated Properties for 4H-Chromen-4-one Derivatives
DerivativeMethodCalculated PropertyValueReference
6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-oneB3LYP/6-311++G(d,p)HOMO-LUMO Energy Gap (ΔE)-0.09202 a.u. niscpr.res.in
(E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-oneDFTEnergy Gap1.870 eV researchgate.net
Electrophilicity Index20.233 eV
2-(4-fluorophenyl)-4H-chromen-4-oneB3LYP/6-31G(d,p)Chemical Hardness (η)0.1009 a.u. jacsdirectory.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, topological, electronic), QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

The 4H-chromen-4-one framework is well-suited for QSAR studies due to the vast number of derivatives that have been synthesized and tested. Several QSAR models have been developed for chromone and chromene derivatives for various activities, including anticancer effects. benthamdirect.comresearchgate.netnih.gov

A QSAR model was developed to predict the anticancer activity of 4H-chromen-4-one derivatives against the MCF-7 breast cancer cell line. researchgate.net This model showed good predictive performance and highlighted the importance of electronic descriptors (like MATS2e) and topological descriptors (like SCH-5) in determining activity. researchgate.net

Another study developed a 3D-QSAR model for N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl) derivatives, which was coupled with pharmacophore modeling to guide the design of compounds with anti-colon cancer activity. benthamdirect.com

Computational 2D QSAR and docking simulations were used to analyze structure-activity relationships for a series of chromene-based azo chromophores with potent antimicrobial and anticancer activities. nih.gov

Applications and Future Directions in Academic Chemical Biology Research

2-Cyclopentyl-4H-chromen-4-one as a Privileged Scaffold for Novel Chemical Probes

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets. The 4H-chromen-4-one core is recognized as such a scaffold, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netnih.gov This makes it an excellent starting point for the development of chemical probes—small molecules used to study and manipulate biological systems.

The 2-cyclopentyl substitution on the chromen-4-one ring provides a specific lipophilic character that can influence the molecule's interaction with protein binding sites. Researchers can systematically modify other positions on the chromen-4-one ring to create a library of compounds. These libraries can then be screened against various biological targets, such as enzymes and receptors, to identify novel inhibitors or activators. For instance, the chromen-4-one scaffold has been a key component in the development of inhibitors for various kinases, which are crucial targets in cancer therapy.

Design and Synthesis of Multi-Target Directed Ligands Incorporating the Chromen-4-one Core

The multifactorial nature of complex diseases like Alzheimer's and cancer has spurred the development of multi-target directed ligands (MTDLs). researchgate.netdergipark.org.tr This approach aims to design a single molecule that can interact with multiple disease-related targets simultaneously, potentially leading to more effective therapies with fewer side effects. The chromen-4-one scaffold is an attractive core for MTDL design due to its inherent ability to interact with diverse biological targets. dergipark.org.tr

For example, researchers have designed and synthesized hybrid molecules that combine the chromen-4-one scaffold with other pharmacophores known to have activity against specific targets in Alzheimer's disease. acs.orgnih.gov These hybrids have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), prevent the aggregation of amyloid-beta peptides, and chelate metal ions, all of which are implicated in the pathology of Alzheimer's. nih.gov The 2-cyclopentyl group can be a key feature in optimizing the binding of these MTDLs to their respective targets.

Table 1: Examples of Multi-Target Directed Ligands Based on the Chromen-4-one Scaffold

Hybrid Compound ClassTargeted Biological ActivitiesReference
Tacrine-chromene hybridsAChE, BACE-1, Aβ aggregation, and MAO-B inhibition acs.org
Chromen-4-one-hydrazide derivativesCholinesterase inhibition, antioxidant, metal chelation dergipark.org.tr
1,2,3-triazole-chromenone derivativesButyrylcholinesterase inhibition, anti-Aβ aggregation, metal chelation nih.gov
Flavonoid-tacrine hybridsAChE and BuChE inhibition tandfonline.com

Role in Natural Product Inspired Synthesis and Discovery Programs

Natural products have historically been a rich source of inspiration for drug discovery. engineering.org.cn The chromen-4-one structure is a common motif in a class of natural products known as flavonoids, which exhibit a wide range of biological activities. mdpi.com The synthesis of natural product-inspired compounds, including those based on the this compound scaffold, is a key strategy in modern drug discovery. nih.govfrontiersin.org

By starting with a natural product-like scaffold, chemists can create novel compounds that are more likely to have favorable biological properties. mdpi.comnih.gov These "natural product-like" libraries can then be screened for new biological activities. The synthesis of such compounds often involves mimicking the proposed biosynthetic pathways of the natural products, a field known as biomimetic synthesis. engineering.org.cn The 2-cyclopentyl group, while not as common in natural flavonoids as a phenyl group, offers a unique structural variation that can lead to novel biological activities.

Advancements in Synthetic Methodologies for Complex Chromen-4-one Architectures

The development of new and efficient synthetic methods is crucial for advancing chemical biology research. The synthesis of complex chromen-4-one derivatives, including those with a 2-cyclopentyl substituent, has benefited from modern synthetic techniques. d-nb.info These advancements allow for the creation of more diverse and complex molecular architectures, expanding the chemical space that can be explored for new biological activities. mdpi.comresearchgate.net

For instance, visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the synthesis and functionalization of chromene derivatives. d-nb.info Other advanced methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be used to create complex macromolecular structures based on chromen-4-one building blocks. mdpi.comresearchgate.net These sophisticated synthetic approaches enable the construction of highly tailored molecules for specific biological applications.

Development of Advanced Computational Models for Predictive Chromen-4-one Activity

Computational modeling has become an indispensable tool in modern drug discovery and chemical biology. semanticscholar.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For chromen-4-one derivatives, QSAR models have been developed to predict their anticancer activity. researchgate.net These models identify key molecular descriptors, such as electronic and topological features, that are important for biological activity. researchgate.net Other computational methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are also used to design and evaluate new chromen-4-one derivatives. semanticscholar.orgjrespharm.com These in silico tools help to rationalize experimental findings and guide the design of new compounds with improved potency and drug-like properties.

Table 2: Computational Tools in Chromen-4-one Research

Computational MethodApplicationReference
QSARPredicting anticancer activity of 4H-chromen-4-one derivatives. researchgate.net
Molecular DockingSimulating the binding of chromen-4-one derivatives to target proteins. semanticscholar.orgresearchgate.net
ADMET PredictionEvaluating the drug-likeness and pharmacokinetic properties of new compounds. semanticscholar.orgjrespharm.com
PASS PredictionPredicting the spectrum of biological activities for a given compound. semanticscholar.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclopentyl-4H-chromen-4-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Base-mediated condensation of substituted acetophenones with cyclopentyl aldehydes in polar aprotic solvents (e.g., DMF) at 80–100°C, followed by cyclization using acid catalysts like H₂SO₄ or POCl₃ .
  • Step 2 : Optimize yield by varying reaction time (6–24 hours), stoichiometric ratios (1:1.2 for aldehyde:acetophenone), and catalyst loading (e.g., 10–20 mol% K₂CO₃) .
  • Step 3 : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : Assign proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, chromenone carbonyl at δ 175–180 ppm in ¹³C NMR) .
  • FT-IR : Confirm carbonyl stretch (~1650 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 228.2) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation .
  • Store in airtight containers away from oxidizers; dispose of waste via licensed facilities per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Approach :

  • Reproducibility Checks : Replicate assays under identical conditions (e.g., cell lines, incubation times) .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance of dose-response variations .
  • Meta-Analysis : Compare structural modifications (e.g., hydroxyl vs. methoxy substituents) across studies to identify activity trends .

Q. What strategies improve crystal structure determination of this compound using X-ray diffraction?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector; collect 360° φ scans .
  • Refinement : Employ SHELXL for full-matrix least-squares refinement, addressing thermal displacement parameters (ADPs) and hydrogen bonding networks .

Q. How should unexpected by-products from this compound synthesis be characterized?

  • Protocol :

  • Isolation : Use preparative HPLC with C18 columns and acetonitrile/water gradients .
  • Structural Elucidation : Combine HRMS for exact mass and 2D NMR (COSY, HSQC) to assign connectivity .
  • Mechanistic Insight : Probe side reactions (e.g., aldol condensation vs. Michael addition) via kinetic studies .

Data Contradiction and Validation

Q. How to validate the purity of this compound batches for pharmacological studies?

  • Quality Control :

  • HPLC-DAD : Use reverse-phase columns (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm; target ≥98% purity .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, O percentages (tolerance: ±0.3%) .

Q. What computational methods support the design of this compound analogs with enhanced bioactivity?

  • Tools :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or kinases) .
  • QSAR Modeling : Correlate substituent electronegativity with antimicrobial IC₅₀ values via multiple linear regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.